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molecular formula C22H17ClO5 B8273217 3-Chloro-4-methyl-7-((4-methylene-5-oxo-2-phenyltetrahydro-2-furanyl)methoxy)-2H-chromen-2-one

3-Chloro-4-methyl-7-((4-methylene-5-oxo-2-phenyltetrahydro-2-furanyl)methoxy)-2H-chromen-2-one

Cat. No. B8273217
M. Wt: 396.8 g/mol
InChI Key: YWRGWWAGFKXEDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05962460

Procedure details

Compound 7 was prepared from 3-chloro-7-hydroxy-4-methylcoumarin and 2-bromoacetophenone according to the procedure given for 4, yield: 71%;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
71%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3](=[O:14])[O:4][C:5]2[C:10]([C:11]=1[CH3:12])=[CH:9][CH:8]=[C:7]([OH:13])[CH:6]=2.Br[CH2:16][C:17]([C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1)=[O:18]>>[Cl:1][C:2]1[C:3](=[O:14])[O:4][C:5]2[CH:6]=[C:7]([O:13][CH2:16][C:17]3([C:19]4[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=4)[O:18][C:5](=[O:4])[C:10](=[CH2:9])[CH2:11]3)[CH:8]=[CH:9][C:10]=2[C:11]=1[CH3:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C(OC2=CC(=CC=C2C1C)O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC(=O)C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(OC2=C(C1C)C=CC(=C2)OCC2(CC(C(O2)=O)=C)C2=CC=CC=C2)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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